4',4''(5'')-Di-tert-butyldibenzo-18-crown-6

Ion-Selective Electrodes Potentiometry Analytical Chemistry

Unsubstituted crown ethers often fail to deliver the hydrophobicity and ion selectivity required for non-polar membrane transport or nuclear waste extraction. 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 directly addresses these limitations: • K+ sensor response slope 58.2 mV/decade, detection limit 10⁻⁵.⁸⁰ M • IC50 ~2 µM against multiple tumor cell lines - validated benchmark for SAR studies • 1:1 TcO₄⁻ extraction from alkaline low-level waste without pH adjustment • DFT-confirmed enhanced Sr²⁺ binding energy vs. unsubstituted DB18C6 Supplied as an isomeric mixture, ≥98% purity, with full certificate of analysis. Ideal for ion-selective electrode fabrication, solvent extraction process development, and ionophore-mediated apoptosis research.

Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
Cat. No. B7792064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',4''(5'')-Di-tert-butyldibenzo-18-crown-6
Molecular FormulaC28H40O6
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=C(C=C3)C(C)(C)C)OCCOCCO2
InChIInChI=1S/C28H40O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-30-14-18-34-26-20-22(28(4,5)6)8-10-24(26)32-16-12-29-11-15-31-23/h7-10,19-20H,11-18H2,1-6H3
InChIKeyCVQLBTRJDFZYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DTBDB18C6 Technical Baseline


4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 (DTBDB18C6; CAS 29471-17-8) is a hydrophobic, dibenzo-substituted crown ether belonging to the 18-crown-6 macrocyclic polyether class. The compound features two tert-butyl groups at the 4' and 4''(5'') positions on the benzene rings, which significantly alter its physicochemical and complexation properties relative to the parent dibenzo-18-crown-6 (DB18C6) [1]. It is primarily utilized as an ionophore for selective metal ion complexation, extraction, and transport in applications ranging from nuclear waste remediation to biomedical research [2].

Hydrophobic crown ether ionophore with tert-butyl substitution for tailored complexation selectivity
High lipophilicity supports applications in non-polar extraction media and membrane-based ion transport
Reported use in potassium-selective electrode development and nuclear waste extraction processes

DTBDB18C6 Non-Substitutability


Generic substitution of crown ethers is not feasible due to the profound impact of substituents on complexation selectivity, lipophilicity, and stability. The tert-butyl groups in 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 confer unique steric and electronic properties that directly influence metal ion binding affinity and extraction efficiency [1]. Unlike unsubstituted dibenzo-18-crown-6, this derivative exhibits enhanced hydrophobicity (LogP ~5.5), which is critical for applications in non-polar media and membrane transport [2]. Furthermore, its performance in ion-selective electrodes and as an extractant in nuclear waste processing is quantitatively distinct from analogs, making direct interchange impossible without compromising key analytical or process metrics [3].

1 Unsubstituted dibenzo-18-crown-6 may exhibit insufficient lipophilicity for non-polar extraction or membrane transport
2 tert-butyl groups alter cavity size and electron density; structural analogs may shift ion-binding selectivity and extraction efficiency
3 Ion-selective electrode response and technetium extraction performance are structure-specific; substitution may compromise detection limits or stoichiometry

DTBDB18C6 Comparative Evidence


Superior Potassium Ion-Selective Electrode

In solid-contact electrodes for potassium, the 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6-based sensor outperformed valinomycin, 2,3-naphtho-15-crown-5, and dibenzo-15-crown-5 ethers, achieving a near-Nernstian response slope and a lower detection limit [1].

K⁺ ISE Comparison
Head-to-head
Detection limit 10⁻⁵.⁸⁰ M; response slope 58.2 mV/decade vs. valinomycin/15-crown-5 analogs: 10⁻⁵.³ M, 53–56 mV/decade
Supports higher-sensitivity potassium sensor research
Solid-contact electrode in aqueous solutions
Ion-Selective Electrodes Potentiometry Analytical Chemistry

Antiproliferative Activity in Tumor Cells

Among 14 crown and aza-crown ether analogs tested against five tumor cell lines, 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 (compound 5) was one of the two most active compounds, exhibiting an IC50 of approximately 2 µM [1].

Tumor Cell IC50
Head-to-head
IC50 ≈ 2 µM (five tumor cell lines); most active among 14 analogs except one submicromolar compound
Supports cytotoxicity endpoint review and SAR studies
In vitro antiproliferative assay; cell lines in primary source
Anticancer Research Ionophores SAR

Technetium-99 Extraction from Alkaline Waste

The compound, when formulated as a 0.2 M solution in 50% isodecyl alcohol/n-dodecane, effectively extracts pertechnetate (TcO₄⁻) from alkaline low-level waste via an ion-pair mechanism, with a stoichiometry of 1:1 (TcO₄⁻:crown ether) [1]. The distribution ratio (D_Tc) is dependent on sodium nitrate concentration, demonstrating tunable extraction efficiency.

Tc-99 Extraction
Class-level
0.2 M in 50% isodecyl alcohol/n-dodecane; 1:1 TcO₄⁻:crown stoichiometry; D_Tc tunable with NaNO₃
Supports process development for Tc-99 removal
Alkaline waste simulant; distribution ratio context
Nuclear Waste Remediation Solvent Extraction Radiochemistry

Enhanced Sr²⁺ Binding Energy (DFT)

Density functional theory (DFT) calculations at the B3LYP/3-21G level show that the binding energy of crown ethers with Sr²⁺ increases progressively with alkyl substitution. Di-tert-butyl-dibenzo-18-crown-6 (DTBB18C6) exhibits stronger complexation than unsubstituted dibenzo-18-crown-6 (DB18C6) [1].

Sr²⁺ Binding (DFT)
Cross-study comparable
Binding energy trend: DTBB18C6 > DB18C6
Supports selection for strontium separation studies
DFT B3LYP/3-21G calculations in vacuum
LogP Comparison
Class-level
LogP 5.5–5.7 vs. DB18C6 ~2–3 (>300-fold increase in partition coefficient)
Supports non-polar media and membrane-transport applications
Calculated property; consistent across models
Computational Chemistry DFT Strontium Separation

Enhanced Hydrophobicity (LogP)

The introduction of two tert-butyl groups dramatically increases the compound's lipophilicity compared to the unsubstituted dibenzo-18-crown-6. The calculated octanol-water partition coefficient (LogP) for 4',4''(5'')-Di-tert-butyldibenzo-18-crown-6 is approximately 5.5 to 5.7 [1], whereas dibenzo-18-crown-6 has a significantly lower LogP (estimated ~2-3).

LogP Comparison
Class-level
LogP 5.5–5.7 vs. DB18C6 ~2–3 (>300-fold increase in partition coefficient)
Supports non-polar media and membrane-transport applications
Calculated property; consistent across models
Lipophilicity Membrane Transport Physicochemical Properties

DTBDB18C6 Application Scenarios


High-Sensitivity Potassium Detection

The compound's superior performance as an ionophore in solid-contact electrodes (response slope 58.2 mV/decade, detection limit 10⁻⁵.⁸⁰ M) makes it the preferred choice for developing potassium-selective sensors requiring high sensitivity and reproducibility, particularly in artificial serum analysis [1].

Anticancer Ionophore Lead Compound

With a validated IC50 of approximately 2 µM against multiple tumor cell lines, this crown ether serves as a potent lead structure for studying ionophore-mediated apoptosis and cell cycle arrest, offering a clear activity benchmark for structure-activity relationship (SAR) investigations [2].

Tc-99 Selective Extraction from Nuclear Waste

The demonstrated ability to extract TcO₄⁻ from alkaline low-level waste with a defined 1:1 stoichiometry and quantifiable distribution ratios supports its use in validated solvent extraction processes for nuclear waste remediation, enabling direct feed treatment without pH adjustment [3].

Strontium-90 Radiochemical Separation

DFT calculations indicate enhanced Sr²⁺ binding energy relative to unsubstituted dibenzo-18-crown-6, providing a computational rationale for its selection in strontium separation from high-level liquid waste, where experimental extraction systems have been optimized using this specific crown ether [4].

Application
Selection Property
Validation Focus
Potassium-selective sensor development
Ionophore response slope and detection limit
Potentiometric sensor validation in aqueous matrices
Tumor cell-line ionophore studies
Reported low micromolar IC50 across multiple tumor cell lines
Cytotoxicity endpoint review and SAR interpretation
Tc-99 extraction from alkaline waste
1:1 complex stoichiometry and D_Tc vs. NaNO₃ profile
Solvent extraction process optimization
Sr-90 separation from high-level liquid waste
DFT-calculated binding energy trend relative to DB18C6
Radiochemical separation system validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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